Benzyldimethyloctylammonium bromide

Micellization thermodynamics Critical micelle concentration Cationic surfactant

Benzyldimethyloctylammonium bromide (CAS 58965-50-7), also referred to as octyldimethylbenzylammonium bromide or C8BBr, is a single-chain quaternary ammonium compound (QAC) bearing a benzyl headgroup, two methyl substituents, and a saturated eight-carbon (octyl) alkyl tail, with bromide as the counterion. It belongs to the broader benzalkonium halide family but is distinguished by its molecularly discrete C8 alkyl chain, in contrast to the heterogeneous C8–C18 mixtures that define commercial benzalkonium chloride (BAC) or benzalkonium bromide (BAB).

Molecular Formula C17H30BrN
Molecular Weight 328.3 g/mol
CAS No. 58965-50-7
Cat. No. B12653038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyldimethyloctylammonium bromide
CAS58965-50-7
Molecular FormulaC17H30BrN
Molecular Weight328.3 g/mol
Structural Identifiers
SMILESCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Br-]
InChIInChI=1S/C17H30N.BrH/c1-4-5-6-7-8-12-15-18(2,3)16-17-13-10-9-11-14-17;/h9-11,13-14H,4-8,12,15-16H2,1-3H3;1H/q+1;/p-1
InChIKeyJBJPHJWPSMUIJR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyldimethyloctylammonium Bromide (CAS 58965-50-7): A Defined C8 Homolog in Quaternary Ammonium Research & Industrial Sourcing


Benzyldimethyloctylammonium bromide (CAS 58965-50-7), also referred to as octyldimethylbenzylammonium bromide or C8BBr, is a single-chain quaternary ammonium compound (QAC) bearing a benzyl headgroup, two methyl substituents, and a saturated eight-carbon (octyl) alkyl tail, with bromide as the counterion [1]. It belongs to the broader benzalkonium halide family but is distinguished by its molecularly discrete C8 alkyl chain, in contrast to the heterogeneous C8–C18 mixtures that define commercial benzalkonium chloride (BAC) or benzalkonium bromide (BAB) . This structural homogeneity renders C8BBr a valuable model surfactant for systematic investigations of micellization thermodynamics, adsorption at solid–liquid interfaces, and counterion-dependent biological activity, where alkyl chain length and halide identity must be independently controlled [2].

Why Benzyldimethyloctylammonium Bromide Cannot Be Replaced by Generic BAC/BAB Mixtures or Longer-Chain Homologs


Commercial benzalkonium chloride and benzalkonium bromide are multi-component mixtures spanning C8 to C18 alkyl chains, meaning their micellization, surface activity, and biological potency represent weighted averages that obscure the distinct behavior of any single homolog . Procuring or selecting a defined C8 bromide rather than a mixed benzalkonium product is essential when the experimental or industrial objective demands a predictable critical micelle concentration, a well-characterized adsorption mechanism, or a counterion-specific toxicological profile. The quantitative evidence below demonstrates that benzyldimethyloctylammonium bromide possesses physicochemical and performance attributes that cannot be assumed from data on longer-chain analogs, chloride-counterpart compounds, or commercial benzalkonium mixtures [1].

Quantitative Differentiation Evidence for Benzyldimethyloctylammonium Bromide vs. Closest Analogs


Critical Micelle Concentration (CMC) of C8BBr vs. Octyltrimethylammonium Bromide (C8TAB)

The critical micelle concentration (CMC) of benzyldimethyloctylammonium bromide (C8BBr) is unexpectedly high relative to the decyl and dodecyl homologs, and also differs from that of octyltrimethylammonium bromide (C8TAB), a common comparator lacking the benzyl headgroup. Conductivity, density, and vapor pressure osmometry measurements on C8BBr at 25 °C yielded a CMC that was directly compared with C8TAB values determined by vapor pressure osmometry [1]. The elevated CMC of C8BBr is attributed to a compact micellar arrangement in which the benzyl group is oriented toward the aqueous phase, reducing the hydrophobic driving force for aggregation compared with a purely alkyl-headgroup surfactant [1].

Micellization thermodynamics Critical micelle concentration Cationic surfactant

Adsorption Behavior on Hydrophilic Silica: BDOAB (C8) vs. BDDAB (C12)

Benzyldimethyloctylammonium bromide (BDOAB) was directly compared with benzyldimethyldodecylammonium bromide (BDDAB, C12 homolog) for adsorption onto a hydrophilic silica surface (SilNa) [1]. The study quantified adsorption isotherms, differential molar enthalpies of displacement, and electrophoretic mobilities. BDOAB follows an ion-pairing or cation-exchange adsorption mechanism whose energetics differ markedly from those of BDDAB due to the shorter alkyl chain, resulting in a distinct endothermic contribution from the desorption of structured interfacial water [1]. The adsorption plateau and the enthalpy profile for BDOAB were distinguishable from those of BDDAB, confirming that the C8 chain length produces a unique adsorption signature on silica.

Surfactant adsorption Silica interface Alkyl chain length effect

Counterion-Modulated Ecotoxicity: Benzalkonium Bromide (BAB) vs. Benzalkonium Chloride (BAC) on Microcystis aeruginosa

Although commercial benzalkonium bromide (BAB) is a mixture, comparative ecotoxicity data against benzalkonium chloride (BAC) provide class-level inference for the bromide counterion advantage. In acute exposure studies on the cyanobacterium Microcystis aeruginosa, BAB exhibited a 96-h EC50 of 0.97 mg/L . At low concentrations (0.01–0.1 mg/L), BAB was less inhibitory than BAC, whereas at higher concentrations (2–5 mg/L) BAB toxicity exceeded that of BAC . BAB also induced a 4.31-fold increase in reactive oxygen species (ROS) levels and promoted microcystin-LR synthesis more strongly than BAC, indicating a counterion-dependent toxicodynamic profile .

Aquatic toxicology Counterion effect Benzalkonium ecotoxicity

Antibacterial Activity Hierarchy Among n-Alkyldimethylbenzylammonium Halides: C8 Bromide Positioned via Lipophilicity–Activity Relationship

A systematic study synthesized n-alkyldimethylbenzylammonium halides (chloride, bromide, iodide) with chain lengths C8 through C18 and determined their in vitro MIC values against Staphylococcus aureus, Enterococcus hirae, Escherichia coli, Pseudomonas aeruginosa, and Mycobacterium smegmatis [1]. While the C14 iodide homolog showed the highest antibacterial potency (MIC lower than commercial BAC and ciprofloxacin), the C8 bromide member occupies a defined position in the lipophilicity–activity regression, providing moderate antibacterial activity suitable for applications where excessive membrane disruption or cytotoxicity must be avoided [1]. The study established a quantitative multiple linear regression linking lipophilicity to antibacterial efficacy across the homologous series [1].

Antimicrobial QAC MIC comparison Lipophilicity–activity relationship

Optimal Application Scenarios for Benzyldimethyloctylammonium Bromide Based on Quantitative Evidence


Fundamental Micellization and Soft Matter Research

When investigating the thermodynamics of cationic micelle formation, C8BBr serves as a well-defined model surfactant with a single alkyl chain length, enabling precise determination of CMC, degree of counterion binding, and aggregation number free from the confounding effects of chain-length polydispersity inherent in commercial benzalkonium mixtures [1]. Its unexpectedly high CMC and compact micellar architecture, attributed to benzyl-group orientation, make it a valuable probe for studying headgroup effects on micelle structure [1].

Controlled Surfactant Adsorption on Silica and Mineral Oxide Surfaces

In applications such as mineral flotation, nanocomposite templating, or chromatographic stationary-phase modification, BDOAB provides a distinct adsorption isotherm and enthalpy profile on hydrophilic silica compared to its C12 homolog BDDAB [2]. The ion-pairing/cation-exchange mechanism and the endothermic contribution from interfacial water desorption are chain-length dependent, making the pure C8 bromide the appropriate choice when moderate surface coverage and reversible adsorption are desired [2].

Ecotoxicological Studies of Counterion-Specific QAC Effects

For environmental risk assessment of quaternary ammonium compounds, the bromide counterion produces a concentration-dependent toxicity profile in cyanobacteria that differs from the chloride form: lower inhibition at sub-mg/L levels but greater toxicity and microcystin induction at ≥2 mg/L . Researchers investigating the ecological impact of QAC counterions or developing predictive toxicological models require the defined bromide homolog to isolate the counterion effect from alkyl-chain-length effects .

Structure–Activity Relationship (SAR) Studies of Antimicrobial Quaternary Ammonium Compounds

In systematic SAR investigations of n-alkyldimethylbenzylammonium halides, the C8 bromide occupies a well-defined position in the lipophilicity–antibacterial activity regression [3]. Its moderate potency and lower lipophilicity, relative to longer-chain or iodide congeners, make it a critical data point for constructing predictive models of QAC bioactivity and cytotoxicity, and for formulating disinfectants where excessive membrane activity is undesirable [3].

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